molecular formula C15H12N2O3 B1459868 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 CAS No. 369656-71-3

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2

Cat. No.: B1459868
CAS No.: 369656-71-3
M. Wt: 275.28 g/mol
InChI Key: XEEDURHPFVXALT-KUBOYCFXSA-N
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Description

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is a synthetic organic compound characterized by the presence of a hydantoin ring substituted with hydroxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized to yield the desired hydantoin derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The hydantoin ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxyphenyl)hydantoin: Similar structure but lacks the phenyl group.

    5-Phenylhydantoin: Similar structure but lacks the hydroxyphenyl group.

    4-Hydroxyphenylhydantoin: Similar structure but lacks the phenyl group.

Uniqueness

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is unique due to the presence of both hydroxyphenyl and phenyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(1,3-15N2)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEDURHPFVXALT-KUBOYCFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[15NH]C(=O)[15NH]2)C3=CC=C(C=C3)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2
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